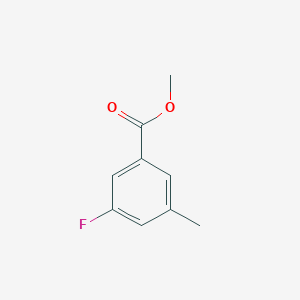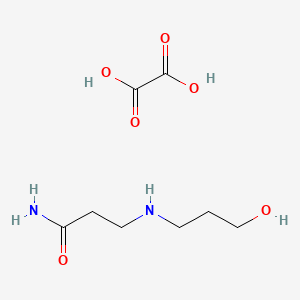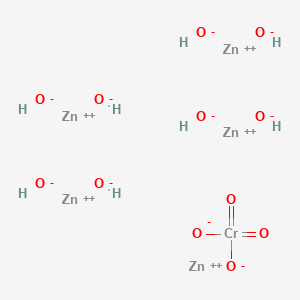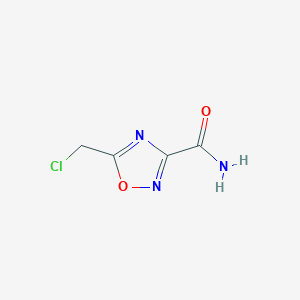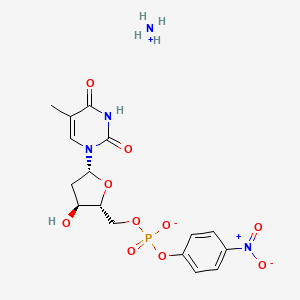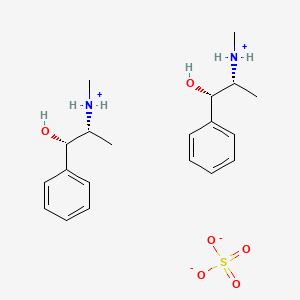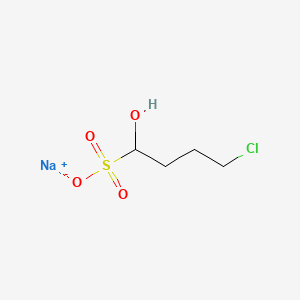
Sodium 4-chloro-1-hydroxybutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-chloro-1-hydroxybutane-1-sulfonate: is an organic compound with the molecular formula C4H8ClNaO4S and a molecular weight of 210.61 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sodium 4-chloro-1-hydroxybutane-1-sulfonate is a chemical compound used in the synthesis of various pharmaceutical agents The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be used in the synthesis of novel tetrahydro-β-carboline derivatives, which are studied for their antitumor activity as ksp inhibitors . The exact interaction of this compound with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It is used in the synthesis of compounds that inhibit KSP, a protein involved in cell division The downstream effects of this inhibition are likely to impact cell proliferation, particularly in cancer cells
Result of Action
As a precursor in the synthesis of KSP inhibitors, it may contribute to the inhibition of cell division, particularly in cancer cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided
Biochemical Analysis
Biochemical Properties
Sodium 4-chloro-1-hydroxybutane-1-sulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to synthesize and study antitumor activity of novel tetrahydro-β-carboline derivatives as KSP inhibitors . The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for its use in research and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing the use of the compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects and can have toxic or adverse effects at high doses. These dosage-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s distribution and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 1-chloro-4-hydroxybutane sulfonic acid: The compound can be synthesized by reacting 1-chloro-4-hydroxybutane sulfonic acid with a base such as sodium hydroxide.
Neutralization: The resulting 4-chloro-1-hydroxybutane sulfonic acid is then neutralized using sodium ions to form the sodium salt.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Sodium 4-chloro-1-hydroxybutane-1-sulfonate can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Major Products:
- The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce 4-hydroxybutane-1-sulfonate .
Scientific Research Applications
Chemistry:
Buffering Agent: Sodium 4-chloro-1-hydroxybutane-1-sulfonate is used as a buffering agent in biochemical and molecular biology experiments due to its stable pH properties.
Electrophoresis: It is used as a buffer in protein and nucleic acid electrophoresis.
Biology and Medicine:
Antitumor Research: The compound is used to synthesize and study antitumor activity of novel tetrahydro-β-carboline derivatives as KSP inhibitors.
Industry:
Comparison with Similar Compounds
- Sodium 4-chloro-1-hydroxybutane sulfonate
- Sodium 4-chloro-1-hydroxybutane-1-sulfonate
Uniqueness:
- This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its stable pH properties make it particularly useful as a buffering agent in biochemical experiments .
Properties
CAS No. |
54322-20-2 |
|---|---|
Molecular Formula |
C4H9ClNaO4S |
Molecular Weight |
211.62 g/mol |
IUPAC Name |
sodium;4-chloro-1-hydroxybutane-1-sulfonate |
InChI |
InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9); |
InChI Key |
YCJHDACSGJKCFI-UHFFFAOYSA-N |
SMILES |
C(CC(O)S(=O)(=O)[O-])CCl.[Na+] |
Canonical SMILES |
C(CC(O)S(=O)(=O)O)CCl.[Na] |
Key on ui other cas no. |
54322-20-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


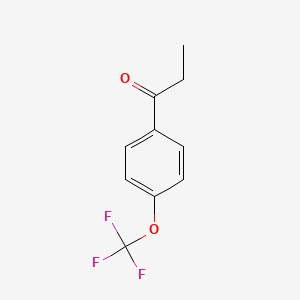
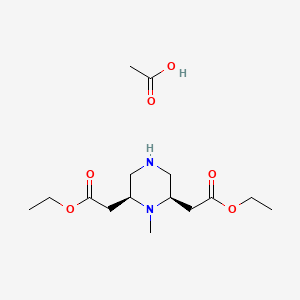
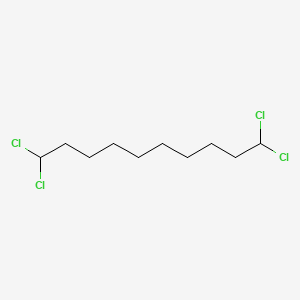
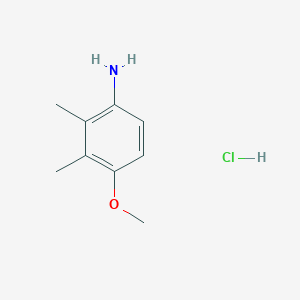
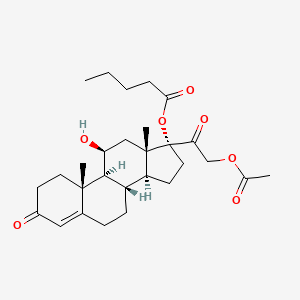
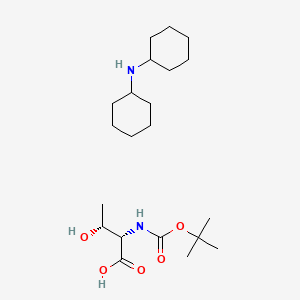
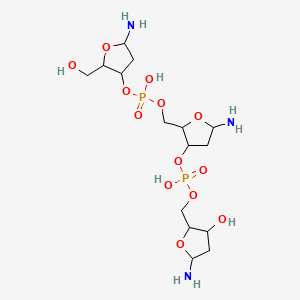
![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)
